![molecular formula C15H30SiSn B14220931 Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane CAS No. 820250-81-5](/img/structure/B14220931.png)
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane is a chemical compound that belongs to the class of organotin and organosilicon compounds It is characterized by the presence of both tin (Sn) and silicon (Si) atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane typically involves the reaction of trimethylsilylacetylene with trimethyltin chloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the toxic and reactive nature of the starting materials and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its lower oxidation state derivatives.
Substitution: The trimethylstannyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxides, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane involves its interaction with molecular targets and pathways within a given system. The compound can act as a ligand, binding to metal centers or other reactive sites, thereby influencing the reactivity and properties of the system. The specific molecular targets and pathways depend on the context of its application, such as catalysis, material science, or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(tributylstannyl)silane: Another organotin-organosilicon compound with similar structural features.
Trimethylsilane: A simpler organosilicon compound without the tin atom.
Tributyltin chloride: An organotin compound without the silicon atom.
Uniqueness
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane is unique due to the presence of both tin and silicon atoms within its structure, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical transformations and applications.
Propiedades
Número CAS |
820250-81-5 |
|---|---|
Fórmula molecular |
C15H30SiSn |
Peso molecular |
357.19 g/mol |
Nombre IUPAC |
trimethyl(4-trimethylstannylnon-4-en-1-ynyl)silane |
InChI |
InChI=1S/C12H21Si.3CH3.Sn/c1-5-6-7-8-9-10-11-12-13(2,3)4;;;;/h8H,5-7,10H2,1-4H3;3*1H3; |
Clave InChI |
VSMGNTGFQXQNBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(CC#C[Si](C)(C)C)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
![Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]-](/img/structure/B14220866.png)
![5-Chloro-4-ethyl-6-{4-[(propan-2-yl)oxy]phenyl}pyrimidine](/img/structure/B14220874.png)
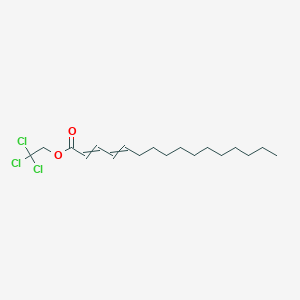
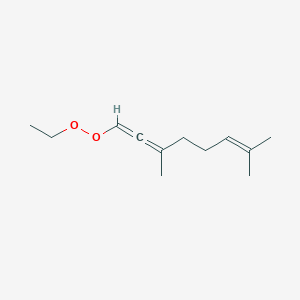
![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)
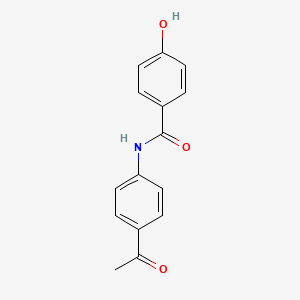
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
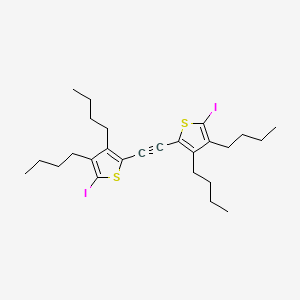
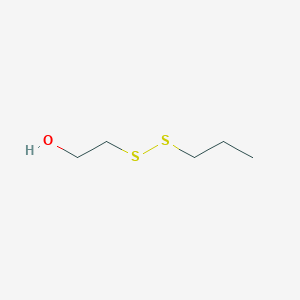
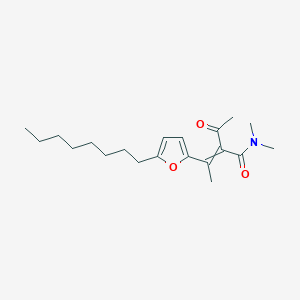
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
